molecular formula C21H17ClN4OS2 B2707813 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226429-38-4

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2707813
CAS RN: 1226429-38-4
M. Wt: 440.96
InChI Key: LXPBWYDDHIQNAA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4OS2 and its molecular weight is 440.96. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

  • The molecular structure of related acetamides has been elucidated, revealing specific orientations and interactions within the crystal lattice, such as intermolecular C—H⋯O interactions forming chains along the crystal axis, which could inform the design of molecular materials with specific properties (Saravanan et al., 2016).

Synthetic Applications

  • Thioureido-acetamides have been identified as versatile precursors for the synthesis of various heterocyclic compounds in one-pot cascade reactions, demonstrating excellent atom economy. This includes the formation of 2-iminothiazoles and other heterocycles, which are significant for pharmaceutical development (Schmeyers & Kaupp, 2002).

Antitumor Activity

  • New derivatives of benzothiazole bearing different heterocyclic rings have been synthesized and screened for their antitumor activity, showing considerable activity against various cancer cell lines. This highlights the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

  • Certain benzimidazole derivatives have been synthesized and characterized, showing efficient inhibition properties for carbon steel in acidic conditions. This application is crucial for protecting industrial equipment and infrastructure from corrosion (Rouifi et al., 2020).

Antimicrobial Activity

  • Bis-heterocyclic sulfamoyl acetamides have been explored for their antimicrobial properties against various pathogens, indicating potential applications in developing new antimicrobial agents (Divya et al., 2015).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS2/c1-14-2-4-15(5-3-14)18-12-24-21(26(18)17-8-6-16(22)7-9-17)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPBWYDDHIQNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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